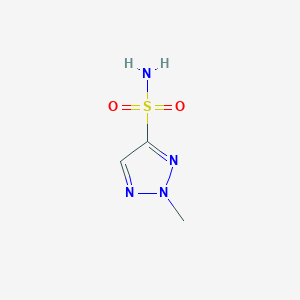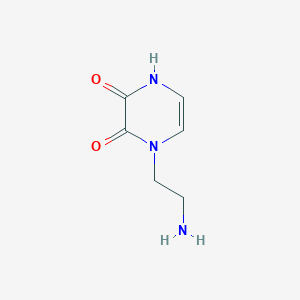
5-chloro-2-methyl-1H-pyrimidine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methyl-1H-pyrimidine-4,6-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-1H-pyrimidine-4,6-dione typically involves the chlorination of 2-methylpyrimidine-4,6-dione. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-methylpyrimidine-4,6-dione} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
5-chloro-2-methyl-1H-pyrimidine-4,6-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups at the 4 and 6 positions can be reduced to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in methanol are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 5-substituted-2-methyl-1H-pyrimidine-4,6-dione derivatives.
Oxidation: Formation of 2-carboxy-5-chloro-1H-pyrimidine-4,6-dione.
Reduction: Formation of 5-chloro-2-methyl-1H-pyrimidine-4,6-diol.
科学的研究の応用
5-chloro-2-methyl-1H-pyrimidine-4,6-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and DNA interactions due to its structural similarity to nucleobases.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 5-chloro-2-methyl-1H-pyrimidine-4,6-dione involves its interaction with biological macromolecules. It can act as an inhibitor of enzymes that recognize pyrimidine structures, such as thymidylate synthase. The compound binds to the active site of the enzyme, preventing the normal substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can lead to the disruption of DNA synthesis and cell proliferation.
類似化合物との比較
Similar Compounds
- 5-chloro-2,4,6-trifluoropyrimidine
- 5-chloro-1-(2-hydroxy-ethoxymethyl)-1H-pyrimidine-2,4-dione
- 5-methyl-1H-pyrimidine-2,4-dione (Thymine)
Uniqueness
5-chloro-2-methyl-1H-pyrimidine-4,6-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties. The chlorine atom makes it more reactive towards nucleophilic substitution, while the methyl group affects its oxidation and reduction behavior. This combination of functional groups makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C5H5ClN2O2 |
|---|---|
分子量 |
160.56 g/mol |
IUPAC名 |
5-chloro-2-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-7-4(9)3(6)5(10)8-2/h3H,1H3,(H,7,8,9,10) |
InChIキー |
QOMMHMIKVITLCV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C(C(=O)N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)



![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)

![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
